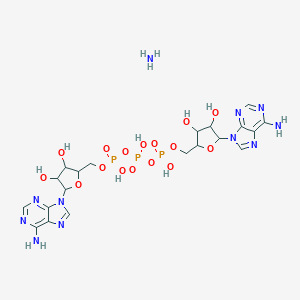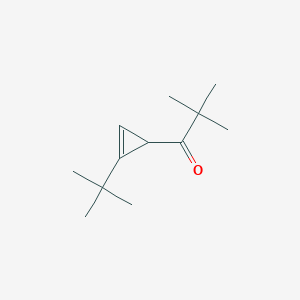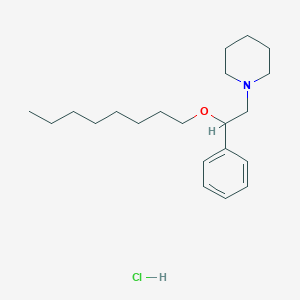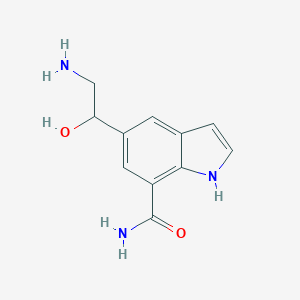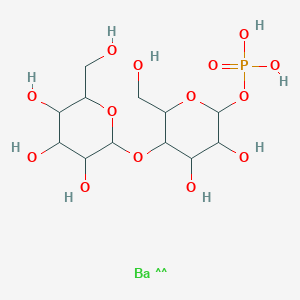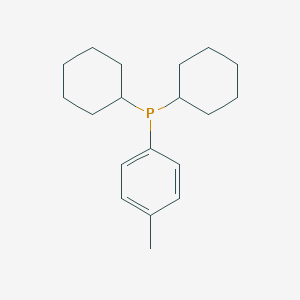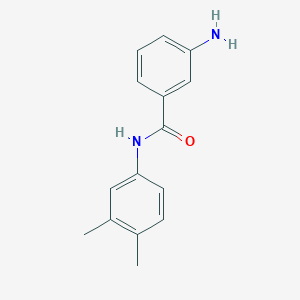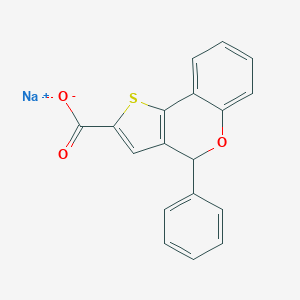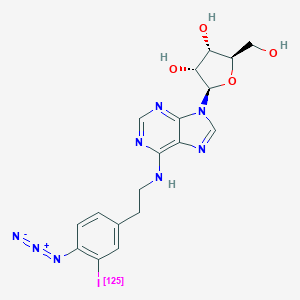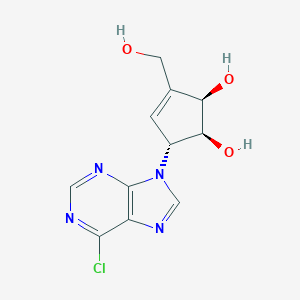![molecular formula C17H20N4 B008840 4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene CAS No. 107369-99-3](/img/structure/B8840.png)
4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(3’,4’:4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3’,4’:4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- typically involves multi-step organic reactions. The process may start with the formation of the pyrido and pyrrolo rings, followed by the introduction of the benzodiazepine core. Key reagents and catalysts, such as palladium or platinum-based catalysts, may be used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. Advanced purification techniques, such as chromatography and crystallization, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrido(3’,4’:4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anxiolytics or anticonvulsants.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Pyrido(3’,4’:4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
Pyrido(3’,4’:4,5)pyrrolo(2,3-g)-1,5-benzodiazepine, 3,8,9,10,11,12-hexahydro-2,4,9-trimethyl- stands out due to its unique structural features, which may confer distinct pharmacological properties compared to other benzodiazepines
Properties
CAS No. |
107369-99-3 |
|---|---|
Molecular Formula |
C17H20N4 |
Molecular Weight |
280.37 g/mol |
IUPAC Name |
4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene |
InChI |
InChI=1S/C17H20N4/c1-10-8-11(2)19-17-15(18-10)5-4-12-13-9-21(3)7-6-14(13)20-16(12)17/h4-5,20H,6-9H2,1-3H3 |
InChI Key |
OBGCEHRBOHPYDW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCN(C4)C)N=C(C1)C |
Canonical SMILES |
CC1=NC2=C(C3=C(C=C2)C4=C(N3)CCN(C4)C)N=C(C1)C |
Key on ui other cas no. |
107369-99-3 |
Synonyms |
2,4,9-Trimethyl-8,9,10,11-tetrahydro-3H-pyrido-(4,3-b)(1,4)diazepine(2 ,3-g)indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


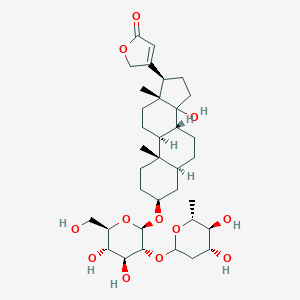
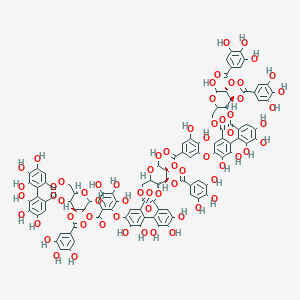
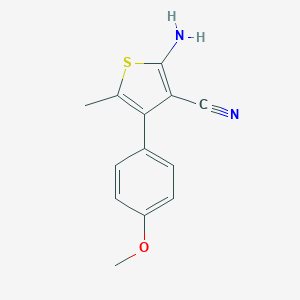
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
